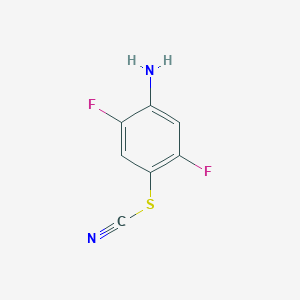

2,5-Difluoro-4-thiocyanatoaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

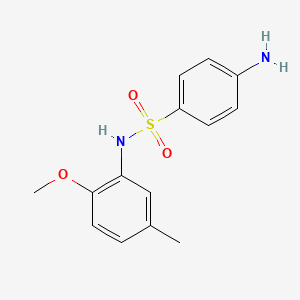

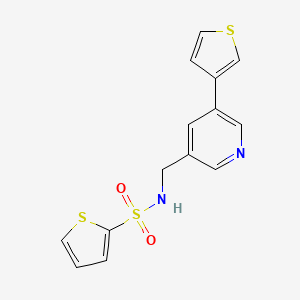

DTA can be synthesized through several methods. One of the commonly used methods is the reaction of 2,5-difluoroaniline with thiophosgene followed by reaction with ammonia or an amine to form the thiocyanate. The product is then purified and recrystallized to obtain DTA.Molecular Structure Analysis

The molecular formula of 2,5-Difluoro-4-thiocyanatoaniline is C7H4F2N2S . The molecular weight is 186.18 g/mol .Chemical Reactions Analysis

The reaction of 2,5-difluoroaniline with thiophosgene followed by reaction with ammonia or an amine results in the formation of the thiocyanate.Physical And Chemical Properties Analysis

DTA has a melting point range of 181-184°C, a boiling point of 381.2°C, and a flashpoint of 184°C. DTA is stable in air but decomposes when exposed to light.Scientific Research Applications

Synthetic Chemistry and Methodology Development

Chemoselective Synthesis of Thiazoles : A study reports a synthetic protocol for the preparation of thiazoles using aromatic amines and sodium thiocyanate, introducing functionalities akin to those in 2,5-Difluoro-4-thiocyanatoaniline. These compounds are explored for their potential in drug discovery programs, underscoring the utility of thiocyanate and difluoro groups in synthesizing biologically relevant molecules (Colella et al., 2018).

Fluorescence Properties of Dicyanoanilines : Research on the photophysical properties of dicyanoanilines, which share the cyano group with the thiocyanato moiety, reveals how modifications in the aniline structure impact fluorescence. This knowledge is essential for designing fluorescent probes and materials (Oshima et al., 2006).

Fluorium-Initiated Cyanation of Thioethers : A method for converting thioethers to thiocyanates highlights the relevance of thiocyanate functionalities in synthetic chemistry. Such methodologies could be applicable to synthesizing compounds with structures related to this compound, demonstrating the importance of functional group interconversion (Chen et al., 2019).

Materials Science and Polymer Chemistry

Electron Accepting Properties in Conjugated Polymers : The synthesis of novel acceptors for conjugated polymers, incorporating cyano and difluoro groups, showcases the utility of these functionalities in altering electronic properties of materials. Such research indicates the potential of this compound in materials science applications (Casey et al., 2015).

Synthesis of Difluorinated Pseudopeptides : Utilizing chiral α,α-difluoro-β-amino acids in the Ugi reaction to synthesize difluorinated pseudopeptides illustrates the significance of difluoro functionalities in medicinal chemistry and peptide synthesis. This research underscores the potential of incorporating difluoro groups into bioactive molecules (Gouge et al., 2004).

Safety and Hazards

DTA is classified as having acute toxicity, oral (Category 4), H302 . It is harmful if swallowed . It can cause skin irritation, eye irritation, and respiratory problems. The compound should not be ingested, and adequate protection should be used when handling DTA. Safety measures and guidelines should be followed when conducting experiments with DTA.

Properties

IUPAC Name |

(4-amino-2,5-difluorophenyl) thiocyanate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2S/c8-4-2-7(12-3-10)5(9)1-6(4)11/h1-2H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXFODCKUSJSHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)SC#N)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

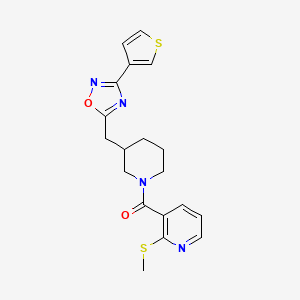

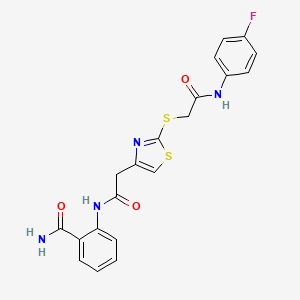

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B2636728.png)

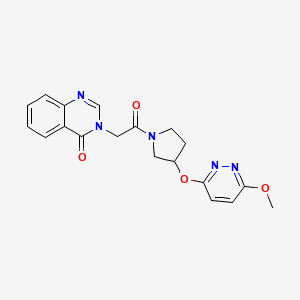

![N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2636730.png)

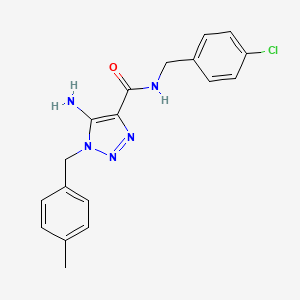

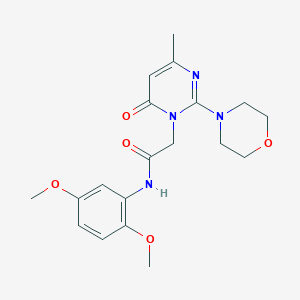

![6-(4-Chlorophenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)